molecular formula C8H7N5O3 B5962578 2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE

2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE

Cat. No.: B5962578
M. Wt: 221.17 g/mol
InChI Key: MHCIENLEGSGUCI-UHFFFAOYSA-N
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Description

2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE is a synthetic organic compound that features two pyrazole rings and a nitro group

Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)-1-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O3/c14-8(12-4-1-3-9-12)6-11-5-2-7(10-11)13(15)16/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCIENLEGSGUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves the reaction of a pyrazole derivative with a nitro-substituted pyrazole under specific conditions. Common reagents might include pyrazole, nitro-pyrazole, and various catalysts or solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo further oxidation to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The pyrazole rings can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development due to its structural features.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Typically, compounds with pyrazole rings can interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
  • 2-(1H-PYRAZOL-1-YL)ETHAN-1-ONE

Uniqueness

2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to the presence of both a nitro group and two pyrazole rings, which may confer distinct chemical and biological properties compared to similar compounds.

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